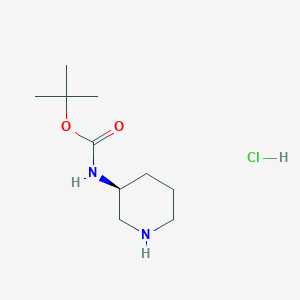

(S)-3-(Boc-amino)piperidine hydrochloride

概要

説明

“(S)-3-(Boc-amino)piperidine hydrochloride” is a solid compound . It is used as an intermediate for pigments and is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a useful intermediate for the synthesis of a variety of chiral aminopiperidinyl quinol .

Synthesis Analysis

The synthesis of both enantiomers of 3-amino-1-Boc-piperidine is achieved by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), isopropylamine as amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor . This approach affords the target compound in just one step with high yield and high enantiomeric excess starting from a commercial substrate .Molecular Structure Analysis

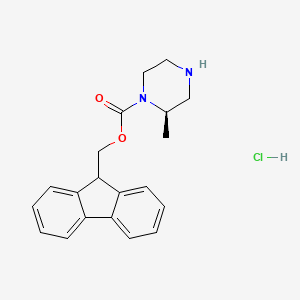

The molecular formula of “this compound” is C10H20N2O2 . The SMILES string representation isCC(C)(C)OC(=O)N[C@H]1CCCNC1 . Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an optical activity of [α]/D -3.0±0.5°, c = 1 in DMF .科学的研究の応用

Synthesis and Characterization of Novel Compounds

(S)-3-(Boc-amino)piperidine hydrochloride has been utilized in the synthesis and characterization of novel compounds. Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, demonstrating the compound's utility in generating new chiral and achiral building blocks for further chemical synthesis. The synthesized compounds showed potential as intermediates for pharmaceuticals and agrochemicals (Matulevičiūtė et al., 2021).

Asymmetric Synthesis

This compound plays a critical role in asymmetric synthesis. Petri et al. (2019) demonstrated its use in the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. This method provided the target compound with high yield and enantiomeric excess, showcasing the compound's utility in creating chiral amines for pharmaceutical intermediates (Petri et al., 2019).

Catalytic Processes and Chemical Transformations

In catalytic processes and chemical transformations, this compound has been utilized to introduce efficiency and selectivity. Ju et al. (2014) reported the development of an efficient biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine, a valuable synthon for the synthesis of pharmaceutical intermediates. The process involved the use of recombinant ketoreductase (KRED) to reduce N-Boc-piperidin-3-one, achieving optically pure product with significant commercial potential (Ju et al., 2014).

Molecular Structure and Spectroscopic Analysis

This compound has also been the subject of studies focusing on molecular structure and spectroscopic analysis. Janani et al. (2020) conducted a comprehensive study characterizing 1-Benzyl-4-(N-Boc-amino)piperidine, providing insights into its structural features through spectroscopic investigations and computational studies. This research contributes to understanding the molecular properties and potential reactivity patterns of compounds derived from this compound (Janani et al., 2020).

作用機序

Target of Action

It is known that the compound is used in the synthesis of pharmaceutical compounds . It is used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .

Mode of Action

The (S)-3-(Boc-amino)piperidine hydrochloride, also known as tert-butyloxycarbonyl (t-Boc or simply Boc), is a protecting group for amines . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The most common strategy to protect an amino group is to convert it into a carbamate .

Biochemical Pathways

It is known that the compound is used in the synthesis of bromodomain inhibitors as well as hepg2 cell cycle inhibitors used in anti-tumor therapy . These inhibitors likely affect the biochemical pathways related to bromodomains and HepG2 cell cycles.

Pharmacokinetics

It is known that the compound is used in the synthesis of pharmaceutical compounds , which would undergo pharmacokinetic processes once administered.

Result of Action

The result of the action of this compound is the protection of amines, allowing for transformations of other functional groups . This is particularly useful in the synthesis of pharmaceutical compounds , where the protection of amines can facilitate the synthesis of complex molecules.

Action Environment

The action environment can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive and should be stored away from air . It should also be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . Furthermore, it should be stored away from oxidizing agents .

Safety and Hazards

将来の方向性

“(S)-3-(Boc-amino)piperidine hydrochloride” is used as an intermediate for pigments and is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a useful intermediate for the synthesis of a variety of chiral aminopiperidinyl quinol . Therefore, its future directions could involve its use in the synthesis of more complex compounds in these fields.

Relevant Papers The paper “Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases” describes the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), isopropylamine as amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor .

特性

IUPAC Name |

tert-butyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZJMFUNRMGTA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

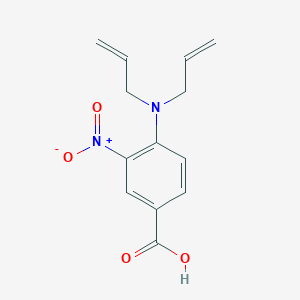

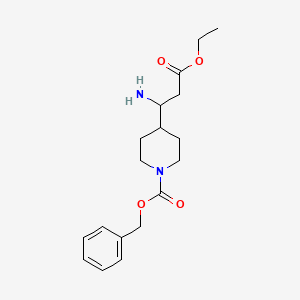

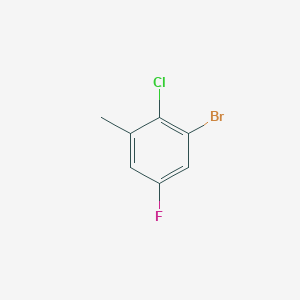

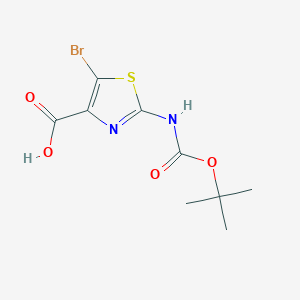

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)

![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)